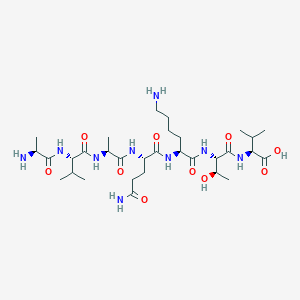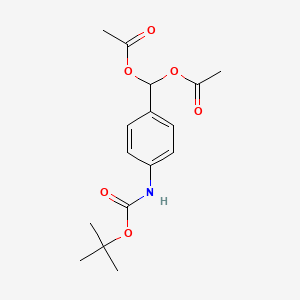
L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine is a peptide compound composed of eight amino acids: L-alanine, L-valine, L-alanine, L-glutamine, L-lysine, L-threonine, and L-valine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can affect the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various nucleophiles can be employed, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine residues can produce methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Aplicaciones Científicas De Investigación
L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine has several scientific research applications:
Chemistry: It serves as a model peptide for studying peptide synthesis and modification techniques.
Biology: It is used in cell culture studies to investigate peptide uptake and metabolism.
Medicine: It has potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide with specific biological functions.
Industry: It can be utilized in the development of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine depends on its specific application. In biological systems, it may interact with cell surface receptors or enzymes, triggering specific cellular responses. The peptide’s structure allows it to bind to target molecules with high specificity, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields.
L-Valyl-L-alanine: Known for its sorption properties toward organic compounds.
L-Alanyl-L-valine: Similar in structure but with different amino acid sequences.
Uniqueness
L-Alanyl-L-valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various molecules, making it valuable in diverse research and industrial applications.
Propiedades
Número CAS |
651292-10-3 |
|---|---|
Fórmula molecular |
C31H57N9O10 |
Peso molecular |
715.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C31H57N9O10/c1-14(2)22(38-25(43)16(5)33)29(47)35-17(6)26(44)36-20(11-12-21(34)42)27(45)37-19(10-8-9-13-32)28(46)40-24(18(7)41)30(48)39-23(15(3)4)31(49)50/h14-20,22-24,41H,8-13,32-33H2,1-7H3,(H2,34,42)(H,35,47)(H,36,44)(H,37,45)(H,38,43)(H,39,48)(H,40,46)(H,49,50)/t16-,17-,18+,19-,20-,22-,23-,24-/m0/s1 |
Clave InChI |
AMFIQRIAUURYCY-YGIPXMDJSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)O |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)





![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)
![Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-](/img/structure/B12591970.png)




